Home > Products > Screening Compounds P119036 > 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea
1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea - 1501190-03-9

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea

Catalog Number: EVT-2577749
CAS Number: 1501190-03-9
Molecular Formula: C11H17N3O
Molecular Weight: 207.277
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily sourced from synthetic organic chemistry and is classified under the category of urea derivatives. Ureas are known for their diverse biological activities, making them important in drug discovery and development.

Synthesis Analysis

The synthesis of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea typically involves the reaction of 4-aminophenylethylamine with dimethylcarbamoyl chloride. The general procedure can be outlined as follows:

  1. Reagents:
    • 4-Aminophenylethylamine
    • Dimethylcarbamoyl chloride
    • Solvent (commonly dichloromethane or similar)
  2. Procedure:
    • The reaction is conducted under controlled conditions, usually at room temperature or slightly elevated temperatures to facilitate the reaction.
    • The amine reacts with the carbamoyl chloride to form the desired urea compound through an acylation mechanism.
    • The product is then purified, often using recrystallization or chromatography techniques to achieve high purity.
  3. Yield and Optimization:
    • Yields can vary based on reaction conditions, but typical yields range from 60% to 90%. Optimizations may involve adjusting solvent choice, temperature, and reaction time for enhanced efficiency .
Molecular Structure Analysis

The molecular structure of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea can be described in terms of its functional groups and stereochemistry:

  • Functional Groups: The compound contains an amine group (-NH2), a urea group (-NH-C(=O)-NH-), and an ethyl side chain attached to a phenyl ring.
  • Structural Characteristics:
    • The urea moiety is central to its structure, with two methyl groups attached to the nitrogen atom.
    • The phenyl ring provides aromatic stability and potential for further chemical modifications.

Structural Data

  • InChI: InChI=1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) .
  • InChI Key: DBCWUUBXEABVRB-UHFFFAOYSA-N .
Chemical Reactions Analysis

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea can undergo various chemical reactions due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitro or hydroxyl derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reducing agents like lithium aluminum hydride can convert the urea moiety into an amine.
  • Electrophilic Aromatic Substitution: The amino group on the phenyl ring can participate in reactions such as nitration or halogenation under appropriate conditions.

These reactions are influenced by factors like solvent choice, temperature, and the presence of catalysts .

Mechanism of Action

The mechanism of action for 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors:

  • Biochemical Pathways: Interactions may modulate signaling pathways relevant in various biological processes.
  • Potential Therapeutic Effects: Research suggests that compounds like this may exhibit anti-inflammatory or antitumor properties through their biochemical interactions .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea include:

These properties are crucial for understanding its behavior in various applications and formulations .

Applications

The applications of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea span several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Research: Used in studies exploring enzyme interactions and receptor binding affinities.
  • Material Science: Investigated for its potential use in creating new materials due to its structural properties.
Introduction to Urea-Based Bioactive Compounds

Role of Substituted Ureas in Medicinal Chemistry and Drug Discovery

Substituted ureas constitute a privileged scaffold in modern drug design due to their exceptional capacity to form multidirectional hydrogen bonds with biological targets. The urea functional group (–NH–CO–NH–) possesses both hydrogen bond donor and acceptor capabilities, enabling high-affinity interactions with protein residues crucial for achieving biological activity and selectivity. This characteristic underpins their prevalence in therapeutic agents targeting diverse disease pathways, including oncology, endocrinology, and infectious diseases [2] [4]. Beyond molecular recognition, urea derivatives exhibit tunable physicochemical properties. Medicinal chemists strategically manipulate N-substitution patterns to optimize lipophilicity, solubility, and membrane permeability, directly influencing pharmacokinetic behavior and drug-likeness. The conformational behavior of substituted ureas, particularly N,N'-dialkyl or N,N'-diaryl variants, further contributes to their biological performance by preorganizing the molecule for target binding or facilitating specific secondary interactions like π-stacking [2] [4] [6].

The synthetic versatility of ureas enhances their drug discovery utility. Traditional methods involve reactions of amines with phosgene or isocyanates, while modern approaches emphasize safer alternatives like catalytic reactions with carbon dioxide or carbon monoxide, and reactions with ethylene carbonate or diethyl carbonate [2] [4]. This flexibility allows efficient generation of diverse libraries for structure-activity relationship studies. Urea functionalities serve critical roles beyond the pharmacophore core, acting as linkers in antibody-drug conjugates (ADCs) to control drug release kinetics, or as key components in peptidomimetics and foldamers designed to mimic protein secondary structures like β-sheets [2] [6]. The significant and growing interest in urea-based therapeutics is evidenced by the exponential increase in publications and patents over recent decades, with over 90,000 synthetic urea-containing compounds documented in databases like ChEMBL [6] [10].

Structural Significance of the 4-Aminophenyl Ethyl-Dimethylurea Scaffold

The specific scaffold of 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea integrates several structural elements that confer distinctive physicochemical and potential pharmacological properties. Central to this molecule is the 1,3-disubstituted dimethylurea motif (–NH–CO–N(CH₃)₂). N-methylation significantly alters the urea's properties compared to di-hydrogen or mono-substituted counterparts. X-ray crystallographic studies on model compounds like N,N′-diphenyl-N,N′-dimethylurea reveal a strong preference for a cis,cis conformation where the carbonyl oxygen and the methyl groups adopt a syn-periplanar arrangement [2] [4]. This conformation positions the aromatic rings (or, by analogy, the 4-aminophenyl group in the target molecule) in a face-to-face orientation conducive to intramolecular π-stacking interactions or intermolecular stacking with target protein aromatic residues. The cis,cis preference arises from steric and electronic factors, including minimization of unfavorable interactions and potential hyperconjugative effects involving the nitrogen lone pairs and the carbonyl π-system [2] [4].

Table 1: Key Structural and Electronic Features of the Dimethylurea Motif

FeatureImpact on Scaffold Properties
ConformationPredominant cis,cis conformation promotes defined spatial arrangement of substituents.
Hydrogen BondingReduced H-bond donor capacity (one NH vs two in unsubstituted urea); retains strong H-bond acceptor (C=O).
Steric ProfileN-methyl groups introduce steric bulk, potentially enhancing selectivity by restricting access to binding sites.
ElectronicsMethyl groups are moderately electron-donating, slightly increasing carbonyl basicity.
LipophilicityIncreased logP compared to non-methylated analogues, influencing membrane permeability.

The 4-aminophenyl moiety attached via a chiral ethyl linker (–CH(CH₃)–) introduces further complexity and potential. The phenyl ring provides a planar hydrophobic surface for van der Waals contacts or π-π stacking. The para-amino group (–NH₂) is a critical handle for chemical modification or for forming specific interactions (hydrogen bonding, ionic) with biological targets. Its strong electron-donating nature significantly influences the electronic character of the phenyl ring, potentially enhancing its ability to participate in charge-transfer interactions or altering the electron density of the adjacent ethyl linker and, by extension, the urea carbonyl [4]. The ethyl linker itself incorporates a chiral center (the carbon bearing the methyl group). The stereochemistry at this center (R or S) can profoundly impact biological activity through differential binding to chiral protein environments. This chirality necessitates careful synthesis and characterization to explore potential stereoselective effects [4]. The combined effect of the dimethylurea's conformational preference and the electronic properties of the 4-aminophenethyl group creates a uniquely structured scaffold with potential for selective interaction with biological macromolecules.

Historical Development of Urea Derivatives in Targeted Therapies

The therapeutic application of synthetic urea derivatives boasts a century-long history, beginning with the landmark introduction of suramin in 1922. Developed by Bayer scientists (Dressel, Kothe, Heymann) as a colorless derivative of trypan dyes (replacing azo linkages with urea and amide groups), suramin became the first clinically used urea-based chemotherapeutic agent for Human African Trypanosomiasis [6] [10]. Its complex hexasulfonated structure, featuring multiple urea linkages, demonstrated that ureas could form potent interactions with diverse protein targets, setting a precedent for future development. Although primarily antiparasitic, suramin's later evaluation as an anticancer agent (starting in the 1940s) revealed its ability to inhibit various growth-promoting enzymes and receptors (e.g., protein kinases, polymerases, FGF receptors, heparanase), highlighting the inherent target versatility achievable with urea scaffolds [6] [10].

Table 2: Evolution of Key Urea-Based Therapeutic Agents

EraCompound (Example)Primary Therapeutic AreaKey Advancement
1920sSuraminAntiparasitic (Trypanosomiasis)First synthetic chemotherapeutic; proof-of-concept for urea in drug-target binding.
Mid-20th C.HydroxycarbamideOncology (Antimetabolite)Demonstrated urea derivatives could interfere with DNA synthesis (ribonucleotide reductase).
1950sDCMU/DiuronHerbicideHighlighted potential of aryl ureas for specific biological inhibition (PSII).
1990s+Kinase Inhibitors (e.g., Sorafenib)Oncology (Targeted Therapy)Exploited urea for high-affinity, selective binding to kinase ATP pockets.
21st C.Diverse ModalitiesMultiple (incl. Oncology, CNS)Integration into PROTACs, molecular glues, antibody-drug conjugates (linkers).

The mid-20th century saw the emergence of other significant urea-based drugs. Hydroxycarbamide (Hydroxyurea), discovered in 1928 but developed clinically later, inhibits ribonucleotide reductase, a key enzyme in DNA synthesis, and remains a mainstay for treating myeloproliferative disorders and sickle cell disease [6] [10]. Concurrently, research into urea herbicides like DCMU (Diuron; 3-(3,4-Dichlorophenyl)-1,1-dimethylurea) in the 1950s provided crucial insights into structure-activity relationships, particularly the biological consequences of specific aryl substitutions and N-methylation patterns [3] [5]. The modern era of targeted therapy witnessed the ascendance of urea as a critical pharmacophore in protein kinase inhibitors. Drugs like Sorafenib (approved 2005 for renal cell and hepatocellular carcinoma) exemplify how diaryl ureas can achieve potent and selective inhibition of specific kinase families (e.g., Raf, VEGFR, PDGFR) by forming key hydrogen bonds within the ATP-binding pocket [6] [10]. The evolution continued with urea derivatives designed as allosteric modulators, protein-protein interaction disruptors, and components of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues, where the urea's bidentate hydrogen bonding is crucial for ternary complex formation [2] [6]. This rich history underscores the adaptability of the urea functional group and provides a robust foundation for developing novel derivatives like 1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea, designed with specific structural features (chiral center, dimethylurea, para-amino group) to potentially engage novel biological targets with high precision. The scaffold's design reflects learnings from historical SAR, particularly the impact of N-methylation on conformation and the electronic modulation possible through aryl substitution [2] [4] [6].

Properties

CAS Number

1501190-03-9

Product Name

1-[1-(4-Aminophenyl)ethyl]-3,3-dimethylurea

IUPAC Name

3-[1-(4-aminophenyl)ethyl]-1,1-dimethylurea

Molecular Formula

C11H17N3O

Molecular Weight

207.277

InChI

InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)

InChI Key

FSJYRIMHHARDDT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)N)NC(=O)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.